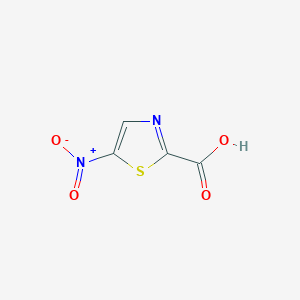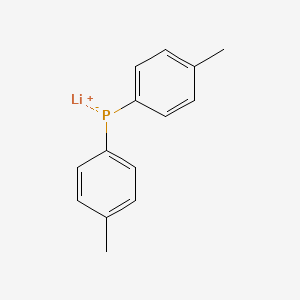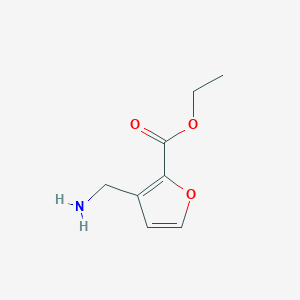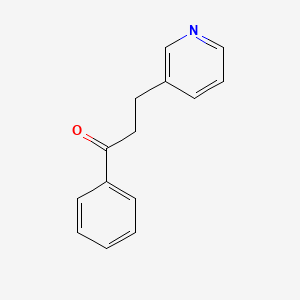
1-Phenyl-3-(pyridin-3-yl)propan-1-one
Vue d'ensemble
Description
1-Phenyl-3-(pyridin-3-yl)propan-1-one is an organic compound with the molecular formula C14H13NO. It is characterized by a phenyl group attached to a propanone backbone, which is further substituted with a pyridin-3-yl group. This compound is of significant interest due to its versatile applications in organic synthesis and potential biological activities.
Mécanisme D'action
Mode of Action
It is known that the compound has a pyridine ring, which is a basic heterocyclic aromatic organic compound similar to benzene and pyridine . This structure may allow it to interact with various biological targets.
Pharmacokinetics
The metabolism and excretion of this compound would depend on its specific interactions with metabolic enzymes and transporters .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-Phenyl-3-(pyridin-3-yl)propan-1-one. Factors such as temperature, pH, and the presence of other molecules can affect the stability and activity of the compound. For instance, it has a melting point of 110-115 °C and a boiling point of 80-81 °C (Press: 1 Torr), indicating that it is stable under normal physiological conditions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Industrial Production Methods:
Analyse Des Réactions Chimiques
Types of Reactions: 1-Phenyl-3-(pyridin-3-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions[][1].
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted pyridine derivatives[][1].
Applications De Recherche Scientifique
1-Phenyl-3-(pyridin-3-yl)propan-1-one has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry:Comparaison Avec Des Composés Similaires
- 1-Phenyl-3-(pyridin-2-yl)propan-1-one
- 1-Phenyl-3-(pyridin-4-yl)propan-1-one
- 3-Phenyl-1-(pyridin-3-yl)propan-1-one
Comparison: 1-Phenyl-3-(pyridin-3-yl)propan-1-one is unique due to the position of the pyridine ring, which can influence its reactivity and biological activity. Compared to its isomers, it may exhibit different pharmacological properties and synthetic utility .
Conclusion
This compound is a compound of significant interest in various fields of research
Propriétés
IUPAC Name |
1-phenyl-3-pyridin-3-ylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO/c16-14(13-6-2-1-3-7-13)9-8-12-5-4-10-15-11-12/h1-7,10-11H,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUZLPVAXOHPRLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CCC2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


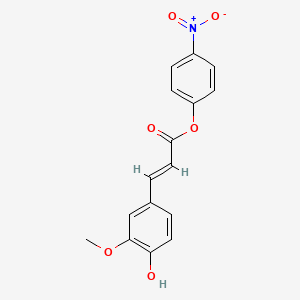
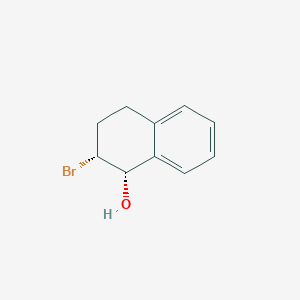


![2-Methyl-6-(trifluoromethoxy)benzo[d]thiazole](/img/structure/B3264892.png)

